![molecular formula C19H10ClNO B12820212 Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
Indolo[3,2,1-de]acridin-8-one, 7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolo[3,2,1-de]acridin-8-one, 7-chloro- is a synthetic compound belonging to the class of acridines and acridones. These compounds are known for their planar aromatic structures, which enable them to intercalate within double-stranded DNA, thus interfering with cellular machinery. This property makes them significant in various biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[3,2,1-de]acridin-8-one, 7-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Indolo[3,2,1-de]acridin-8-one, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted acridines .
Applications De Recherche Scientifique
Indolo[3,2,1-de]acridin-8-one, 7-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its ability to intercalate DNA, making it useful in genetic research.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of Indolo[3,2,1-de]acridin-8-one, 7-chloro- primarily involves intercalation within DNA strands. This intercalation disrupts the normal functioning of DNA, leading to inhibition of replication and transcription processes. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinoxalines: Known for their biological activity and structural similarity.
Acridines: Share the planar aromatic structure and DNA intercalation properties.
Carbazoles: Another class of compounds with similar aromatic characteristics.
Uniqueness
Indolo[3,2,1-de]acridin-8-one, 7-chloro- stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C19H10ClNO |
|---|---|
Poids moléculaire |
303.7 g/mol |
Nom IUPAC |
11-chloro-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one |
InChI |
InChI=1S/C19H10ClNO/c20-14-10-9-12-11-5-1-3-7-15(11)21-16-8-4-2-6-13(16)19(22)17(14)18(12)21/h1-10H |
Clé InChI |
LCRYBTXAJNBIFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)

![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)
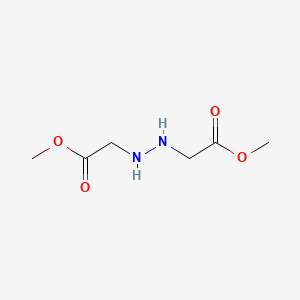
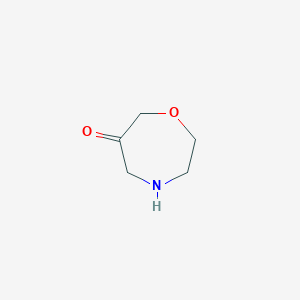
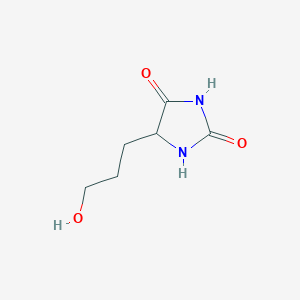
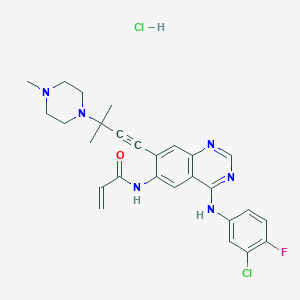

![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
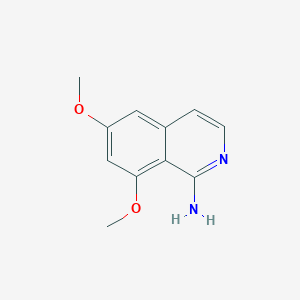

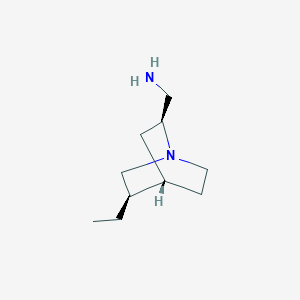
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
